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Introduction

Ocedurenone (formerly KBP-5074) is a novel, non-steroidal, highly selective mineralocorticoid
receptor (MR) antagonist. It has been developed for the treatment of uncontrolled
hypertension, particularly in patients with advanced chronic kidney disease (CKD), a patient
population at high risk for hyperkalemia, a common and dangerous side effect of existing MR
antagonists.[1][2][3] This technical guide provides an in-depth overview of the pharmacological
properties of ocedurenone, including its mechanism of action, receptor binding profile,
pharmacokinetics, pharmacodynamics, and clinical trial findings.

Mechanism of Action

Ocedurenone exerts its therapeutic effects by selectively blocking the mineralocorticoid
receptor. The MR, a nuclear hormone receptor, is activated by aldosterone and, under certain
conditions, cortisol.[4] Upon activation, the MR translocates to the nucleus and modulates the
transcription of various genes, leading to sodium and water retention, potassium excretion, and
potentially inflammation and fibrosis in tissues such as the kidneys, heart, and blood vessels.[5]
By antagonizing the MR, ocedurenone inhibits these downstream effects of aldosterone,
leading to a reduction in blood pressure and potentially offering cardiorenal protection.
Ocedurenone is characterized as a third-generation non-steroidal MRA with a unique
pharmacokinetic profile, including a longer half-life and higher affinity for the MR compared to
older MRAs.
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Mechanism of Action of Ocedurenone.

Pharmacological Properties
Receptor Binding and Selectivity

Ocedurenone is a potent and highly selective antagonist of the human mineralocorticoid
receptor. Preclinical studies have demonstrated its superior in vitro antagonistic activity
compared to other MRAs. It exhibits minimal to no binding affinity for other steroid hormone
receptors, including the glucocorticoid, androgen, and progesterone receptors, which is
anticipated to reduce the incidence of off-target side effects.

Target Parameter Value Reference

Mineralocorticoid

IC50 2.7 nM

Receptor (MR)

Glucocorticoid o o ] o
Binding Affinity Little to no affinity

Receptor (GR)

Androgen Receptor o o ) .
Binding Affinity Little to no affinity

(AR)

Progesterone o . ) .
Binding Affinity Little to no affinity

Receptor (PR)

hERG Channel IC50 17 uM

Pharmacokinetics

The pharmacokinetic profile of ocedurenone has been investigated in healthy volunteers and
in specific populations, such as individuals with moderate hepatic impairment.
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Moderate Hepatic

Parameter Healthy Volunteers . Reference
Impairment

Tmax (median) 3.00 hours 4.00 hours

t1/2 (geometric mean)  65.7 hours 75.6 hours

AUC 23.5% - 26.6% lower
Cmax 41.2% lower
Protein Binding >99.7% >99.7%

Metabolism and Excretion:

e In vitro studies have shown that ocedurenone is primarily metabolized by the cytochrome

P450 enzyme CYP3A4.

« It does not significantly inhibit major CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4) but

shows weak inhibition of CYP2CS.

e Ocedurenone is a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast

Cancer Resistance Protein (BCRP).

It has been shown to inhibit several transporters, with the following IC50 values:

o BCRP: 1.32 uM

o BSEP: 16.38 UM (estimated)
o MATE1: 6.7 pM

o MATE2-K: 7.9 pM

o OATP1B1: 21.9 uM

o OATP1B3: 21.3 uM

Drug-Drug Interactions:
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o Co-administration with a strong CYP3A inhibitor (itraconazole) resulted in a 104% increase in

the AUC of ocedurenone.

o Co-administration with a strong CYP3A inducer (rifampin) led to an 84% decrease in the

AUC of ocedurenone.

Clinical Efficacy and Safety

The primary evidence for the clinical efficacy and safety of ocedurenone comes from the
Phase 2b BLOCK-CKD (Blood Pressure in Chronic Kidney Disease) trial.

BLOCK-CKD Phase 2b Trial (NCT03574363)

This randomized, double-blind, placebo-controlled, multicenter study evaluated the efficacy,

safety, and pharmacokinetics of ocedurenone in patients with moderate-to-severe CKD (eGFR

15-44 mL/min/1.73m?2) and uncontrolled hypertension.

Efficacy Results:

Treatment Group

Change in Systolic

Blood Pressure

(SBP) from p-value Reference
Baseline (Placebo-

Subtracted)
Ocedurenone 0.25 mg
] -7.0 mm Hg 0.0399
once daily
Ocedurenone 0.5 mg
-10.2 mm Hg 0.0026

once daily

Safety Results:

e Ocedurenone was generally well-tolerated.

e There were no reports of severe hyperkalemia (potassium levels =6.0 mmol/L) or acute

kidney injury with either dose of ocedurenone.
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Experimental Protocols
BLOCK-CKD Phase 2b Study (NCT03574363)
Experimental Workflow
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BLOCK-CKD Phase 2b Study Workflow.

Study Design: A Phase 2, randomized, double-blind, placebo-controlled, multi-center study.

Inclusion Criteria: Patients with moderate-to-severe CKD (eGFR 15-44 mL/min/1.73m?) and
uncontrolled hypertension (systolic blood pressure 2140 mm Hg) despite being on two or more
antihypertensive medications.

Treatment: Following a screening and placebo run-in period, patients were randomized to
receive ocedurenone 0.25 mg, ocedurenone 0.5 mg, or placebo once daily for 12 weeks.

Primary Endpoint: The primary efficacy endpoint was the change from baseline in seated
trough cuff systolic blood pressure at day 84.

Safety Monitoring: Included monitoring of serum potassium levels and renal function.

Hepatic Impairment Study (NCT04534699) Experimental
Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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